MLT-748 is a potent and selective inhibitor of the protease activity of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). [, ] MALT1 is a key signaling protein involved in the activation of the NF-κB pathway, which plays a crucial role in immune responses and cell survival. []
MLT-748 is a potent and selective allosteric inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key player in the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for immune responses and cell survival. The compound demonstrates significant binding affinity to MALT1, with an inhibition constant (IC50) of approximately 5 nanomolar, indicating its potential as a therapeutic agent in conditions involving aberrant NF-κB signaling, such as certain cancers and autoimmune diseases .
MLT-748 can be classified as a small molecule drug targeting MALT1. Its chemical structure is defined by the molecular formula and a molecular weight of approximately 492.32 g/mol. The compound is primarily sourced from chemical suppliers specializing in research chemicals, such as InvivoChem and BenchChem .
The synthesis of MLT-748 involves several key steps:
These methods ensure that MLT-748 is produced with high purity and yield, suitable for both in vitro and in vivo studies .
MLT-748 primarily engages in binding interactions rather than traditional chemical reactions. The interactions include:
The major product formed from these interactions is the stabilized MALT1-MLT-748 complex, which effectively inhibits MALT1's proteolytic activity, thus preventing substrate cleavage necessary for NF-κB activation .
MLT-748 functions by binding to the allosteric Trp580 pocket of MALT1. This binding stabilizes an inactive conformation of MALT1, inhibiting its proteolytic activity. Consequently, this prevents the cleavage of critical substrates such as CYLD, A20, and RelB—molecules that negatively regulate NF-κB signaling. By inhibiting these processes, MLT-748 has potential therapeutic implications in diseases characterized by excessive NF-κB activity .
MLT-748 has significant scientific applications primarily in cancer research and immunology. Its ability to inhibit MALT1 makes it a valuable tool for studying NF-κB signaling pathways and their role in various diseases. Specifically, it has been shown to rescue protein deficiencies associated with MALT1 mutations and may offer therapeutic strategies against cancers where MALT1 plays a pivotal role .
MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a paracaspase central to NF-κB signaling in lymphocytes. Structurally, it comprises an N-terminal death domain, immunoglobulin (Ig) domains (Ig1-Ig3), and a C-terminal caspase-like domain. The catalytic site, featuring a cysteine-histidine dyad (Cys464-His415), resides at the interface between the caspase and Ig3 domains. Unlike caspases, MALT1 requires dimerization and allosteric stabilization for activation. Its protease activity is triggered by binding to substrates or kosmotropic salts, which reorganize the L2/L3 loops to form a functional catalytic groove [2] [9].
MALT1 functions as both a scaffold and a protease:
Table 1: Key Structural Domains of MALT1
Domain | Function | Role in Activation |
---|---|---|
Death Domain | Protein-protein interactions | BCL10 binding |
Ig1-Ig3 | Stabilization of catalytic domain | Ig3-caspase interface allostery |
Caspase-like | Proteolytic cleavage | Substrate hydrolysis (Cys464-His415 dyad) |
Constitutive MALT1 activation drives pathogenesis in lymphoid malignancies:
Beyond transcription, MALT1 protease activity post-transcriptionally regulates immune responses:
MALT1 inhibition offers distinct advantages:
MLT-748 exemplifies this therapeutic strategy, specifically designed to block MALT1’s allosteric pocket.
CAS No.: 112484-85-2
CAS No.: 10606-14-1